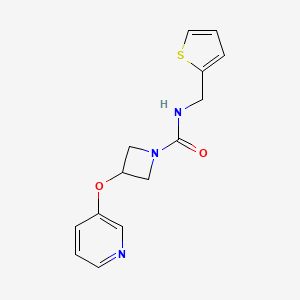
3-(pyridin-3-yloxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(pyridin-3-yloxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide, also known as PTAC, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. PTAC has been studied for its ability to modulate biological pathways and has shown promising results in preclinical studies.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
The compound and its analogues have been synthesized for evaluation of their biological activities. Researchers have developed various azetidinone analogues to explore their antimicrobial, antitubercular, and anti-proliferative activities. For instance, a study focused on the synthesis of azetidinone analogues and their evaluation for antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. This research underscores the potential of these compounds in designing new antibacterial and antituberculosis agents based on molecular studies (Chandrashekaraiah et al., 2014).
Antidepressant and Nootropic Agents
Further studies explored the synthesis of Schiff’s bases and azetidinones from isonocotinyl hydrazone, investigating their potential as antidepressant and nootropic agents. Some compounds displayed significant antidepressant activity, while others showed promise as nootropic agents, suggesting the azetidinone skeleton's potential as a central nervous system (CNS) active agent. This highlights the opportunity to develop more potent and safe CNS active agents for therapeutic use (Thomas et al., 2016).
Anti-Proliferative Activity
Another significant application area is in cancer research, where new derivatives of the compound have been synthesized and evaluated for their ability to inhibit CDK2 enzyme, an important target in cancer therapy. These compounds have shown significant inhibition against various human cancer cell lines, suggesting their potential as anti-cancer agents. Molecular docking studies further support these findings, providing insights into the structural requirements for CDK2 inhibitory activity and paving the way for the design of more effective cancer therapeutics (Abdel-Rahman et al., 2021).
Propiedades
IUPAC Name |
3-pyridin-3-yloxy-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-14(16-8-13-4-2-6-20-13)17-9-12(10-17)19-11-3-1-5-15-7-11/h1-7,12H,8-10H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNFOLFVXCIODJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=CS2)OC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(pyridin-3-yloxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2366004.png)
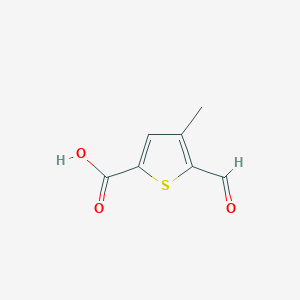
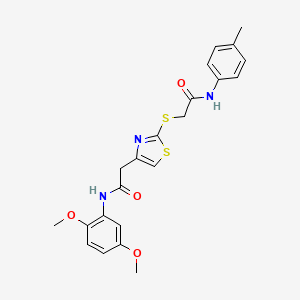
![[3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid](/img/structure/B2366010.png)
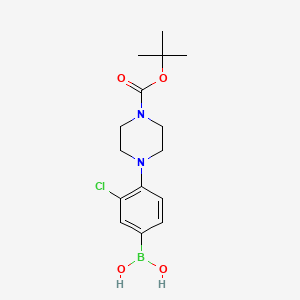
![N-(3-(1H-pyrrol-1-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2366012.png)
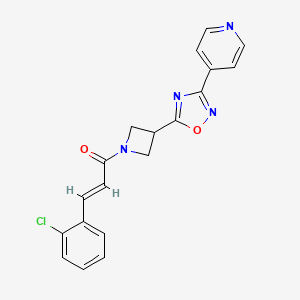
![3-benzyl-6-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2366017.png)
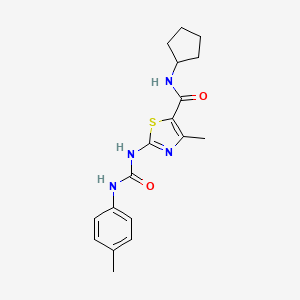

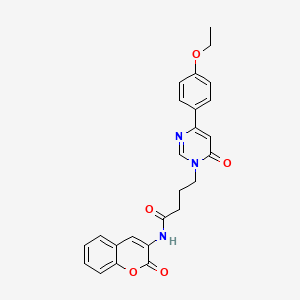
![1-(3,3-dimethyl-2-oxobutyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2366023.png)
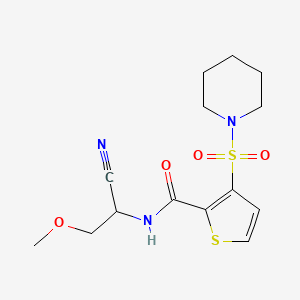
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2366027.png)